



Application Notes and Protocols for (Z)-JIB-04 in Histone Demethylase Assays

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Compound of Interest		
Compound Name:	(Z)-JIB-04	
Cat. No.:	B1672834	Get Quote

Introduction

(Z)-JIB-04, and more potently its E-isomer, is a cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] It exerts its inhibitory effect through a novel mechanism that is not competitive with the co-substrate α-ketoglutarate, but rather involves the disruption of oxygen binding to the active site Fe(II).[2][3] This small molecule has been instrumental in elucidating the role of histone demethylases in various biological processes, particularly in cancer biology, where it has been shown to selectively inhibit cancer cell growth both in vitro and in vivo.[1][4] These application notes provide detailed protocols for the use of JIB-04 in various histone demethylase assays, intended for researchers, scientists, and drug development professionals.

Data Presentation Inhibitory Activity of JIB-04 Against a Panel of Jumonji Histone Demethylases

The half-maximal inhibitory concentration (IC₅₀) values of JIB-04 have been determined against a range of JmjC histone demethylases using various in vitro assay formats. The data presented below is a summary from multiple independent studies.



Target Demethylase	Alternative Name	IC50 (nM)	Reference
JARID1A	KDM5A	230	[1][5]
JMJD2A	KDM4A	445	[1][5]
JMJD2B	KDM4B	435	[1][5]
JMJD2C	KDM4C	1100	[1][5]
JMJD2D	KDM4D	290	[5][6]
JMJD2E	KDM4E	340	[1][5]
JMJD3	KDM6B	855	[1][5]

Note: IC_{50} values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Solubility and Stock Solution Preparation

Property	Value **	Reference
Molecular Weight	308.76 g/mol	[1]
Formula	C17H13CIN4	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage	Store powder at +4°C. Store stock solutions at -20°C or -80°C.	[1]

To prepare a 10 mM stock solution of JIB-04, dissolve 3.09 mg of JIB-04 in 1 mL of DMSO. For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

Experimental Protocols



In Vitro Histone Demethylase Inhibition Assay (ELISAbased)

This protocol describes a general method to determine the IC₅₀ of JIB-04 against a specific JmjC histone demethylase using an ELISA-based format.

Materials:

- Recombinant JmjC histone demethylase (e.g., JMJD2A, JARID1A)
- Histone peptide substrate corresponding to the enzyme's target (e.g., H3K9me3 peptide for JMJD2A)
- JIB-04
- Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween 20, 120 nM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate[6]
- Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- 96-well plate (high-binding)
- · Plate reader

Procedure:

- Coat a 96-well plate with the histone peptide substrate according to the manufacturer's instructions or established protocols. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).
- Prepare serial dilutions of JIB-04 in the Assay Buffer. Also, prepare a vehicle control (DMSO)
 and a no-enzyme control.



- Add the JIB-04 dilutions or controls to the wells.
- Add the recombinant JmjC histone demethylase to all wells except the no-enzyme control.
 The final enzyme concentration should be in the linear range of the assay (e.g., 10-200 ng/well).
- Incubate the plate at 37°C for 1-2 hours.[6]
- Wash the wells to remove the enzyme and inhibitor.
- Add the primary antibody diluted in a suitable blocking buffer and incubate at room temperature for 1 hour.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
- Wash the wells and add the TMB substrate. Incubate until a sufficient color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Calculate the percent inhibition for each JIB-04 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Global Histone Methylation

This protocol describes the assessment of changes in global histone methylation levels in cells treated with JIB-04 using Western blotting.

Materials:

- Cell line of interest
- Complete cell culture medium
- JIB-04
- DMSO (vehicle control)



- PBS
- Histone extraction buffer
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against specific histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

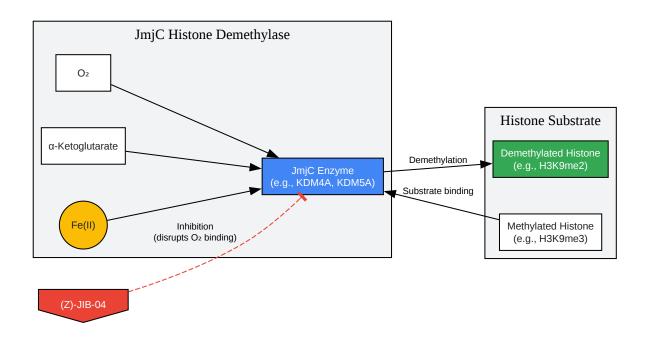
- Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of JIB-04 (e.g., 0.1 10 μ M) or DMSO for the desired duration (e.g., 24-72 hours).[7][8]
- Harvest the cells by scraping or trypsinization and wash with cold PBS.
- Extract histones using an acid extraction method or a commercial kit.
- Quantify the protein concentration of the histone extracts using a BCA assay.
- Separate equal amounts of histone extracts (e.g., 10-20 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the histone methylation marks of interest and the loading control overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of the specific histone methylation marks to the total histone H3 loading control.

Visualizations

Mechanism of Action of JIB-04

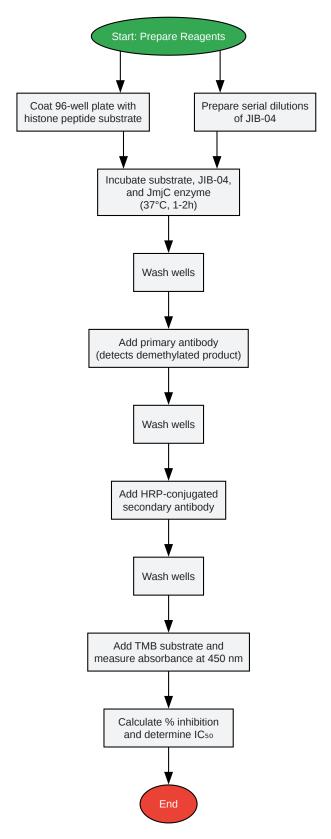


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Caption: Mechanism of JIB-04 inhibition of JmjC histone demethylases.

Experimental Workflow for In Vitro Inhibition Assay





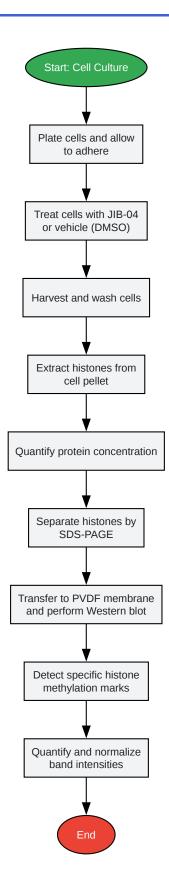


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Caption: Workflow for an ELISA-based in vitro histone demethylase inhibition assay.

Experimental Workflow for Cellular Histone Methylation Analysis





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Caption: Workflow for analyzing cellular histone methylation levels after JIB-04 treatment.



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